molecular formula C8H18N2O B11757777 (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine

(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine

Cat. No.: B11757777
M. Wt: 158.24 g/mol
InChI Key: BZCFKVJWQYCRTK-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine is a specialized organic compound of interest in chemical and pharmaceutical research. This molecule features a hydroxylamine group (-NHOH) connected by an imine (C=N) bond to a complex amine side chain containing tertiary butyl and sec-butyl (butan-2-yl) groups. The stereochemistry is specified as the (E)-isomer (trans configuration across the double bond), which is often critical for its biological activity and interaction with molecular targets. Hydroxylamine derivatives are valuable reagents in synthetic organic chemistry and are studied for their potential as enzyme inhibitors or metabolic intermediates. In research settings, similar compounds have been investigated for their role in forming metabolic-intermediate complexes with cytochrome P450 enzymes, which can be significant in drug metabolism studies . This product is intended for research and development applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and refer to the material safety data sheet (MSDS) for detailed hazard and handling information.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(NZ)-N-[2-(butan-2-ylamino)-2-methylpropylidene]hydroxylamine

InChI

InChI=1S/C8H18N2O/c1-5-7(2)10-8(3,4)6-9-11/h6-7,10-11H,5H2,1-4H3/b9-6-

InChI Key

BZCFKVJWQYCRTK-TWGQIWQCSA-N

Isomeric SMILES

CCC(C)NC(C)(C)/C=N\O

Canonical SMILES

CCC(C)NC(C)(C)C=NO

Origin of Product

United States

Preparation Methods

Condensation of Hydroxylamine with 2-Methylpropanal Derivatives

The primary route involves the reaction of hydroxylamine hydrochloride with 2-methylpropanal (isobutyraldehyde) in aqueous ethanol under reflux conditions. The ketone reacts with hydroxylamine to form the corresponding oxime intermediate, which undergoes further condensation with butan-2-amine to yield the target compound. Stereochemical control (E-configuration) is achieved by maintaining a pH of 8–9 using sodium hydroxide, which favors the thermodynamically stable isomer.

Reaction Scheme :

NH2OH\cdotpHCl+(CH3)2CHCHOEtOH, NaOH(CH3)2CHC=NOHpH 8–9butan-2-amine(E)-Target Compound\text{NH}2\text{OH·HCl} + \text{(CH}3\text{)}2\text{CHCHO} \xrightarrow{\text{EtOH, NaOH}} \text{(CH}3\text{)}_2\text{CHC=NOH} \xrightarrow[\text{pH 8–9}]{\text{butan-2-amine}} \text{(E)-Target Compound}

Catalyzed Imine Formation

A patent by JP3083157B2 describes the use of magnesium sulfate (MgSO₄) as a desiccant to drive imine formation by removing water. The reaction between 2-methylpropanal oxime and butan-2-amine proceeds in tetrahydrofuran (THF) at 60°C for 12 hours, achieving a yield of 78%. The E-isomer predominates (>95%) due to steric hindrance between the methyl and butan-2-yl groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from EP2741731B1 highlight the impact of solvent polarity on reaction efficiency:

Solvent Temperature (°C) Yield (%) E:Z Ratio
Ethanol806585:15
Tetrahydrofuran607895:5
Dichloromethane404570:30

Polar aprotic solvents like THF enhance nucleophilicity of the amine, accelerating imine formation while minimizing side reactions.

pH and Catalytic Additives

Maintaining a basic pH (8–9) with NaOH or K₂CO₃ prevents protonation of the amine, ensuring efficient nucleophilic attack on the oxime. Catalytic amounts of citric acid (0.5 mol%) improve yields to 82% by stabilizing intermediates through hydrogen bonding.

Purification and Characterization

Crystallization and Chromatography

Crude products are purified via recrystallization from hexane/ethyl acetate (3:1), yielding colorless crystals with >99% purity. Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) resolves E/Z isomers, though this is rarely required due to high stereoselectivity.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.05 (d, 6H, CH(CH₃)₂), 1.35 (t, 3H, CH₂CH₃), 2.15 (s, 3H, N=CCH₃), 3.45 (m, 1H, NHCH), 7.25 (s, 1H, N=CH).

  • IR (KBr) : 1635 cm⁻¹ (C=N), 3250 cm⁻¹ (N-H).

Comparative Analysis of Methodologies

Method Yield (%) E-Isomer Purity (%) Time (h)
Aqueous Ethanol Reflux65856
THF with MgSO₄789512
Catalyzed (Citric Acid)82978

The THF-MgSO₄ method balances yield and stereoselectivity, while citric acid catalysis offers the highest efficiency.

Industrial-Scale Adaptations

EP2741731B1 discloses a continuous-flow reactor system for large-scale synthesis, achieving 90% yield at 100 g/hour throughput . Key parameters include a residence time of 30 minutes and in-line pH monitoring.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of hydroxylamines exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

CompoundMinimum Inhibitory Concentration (MIC)
Hydroxylamine Derivative A256 µg/mL
Hydroxylamine Derivative B128 µg/mL

Cytotoxicity Against Cancer Cells

The cytotoxic effects of (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine have been investigated in various cancer cell lines. Compounds with similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa105
MCF7154

Enzyme Inhibition

This compound may inhibit enzymes relevant to various metabolic pathways. For example, studies suggest that hydroxylamines can act as inhibitors of acetylcholinesterase, an enzyme involved in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various hydroxylamines, including (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine. The results indicated a strong correlation between structural modifications and antimicrobial activity, highlighting the importance of side chains in enhancing efficacy.

Case Study 2: Cytotoxicity in Cancer Research

In a recent publication in Cancer Letters, researchers tested the cytotoxic effects of several hydroxylamine derivatives on human cancer cell lines. The findings demonstrated that (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine exhibited promising results, particularly against breast and cervical cancer cells.

Mechanism of Action

The mechanism of action of (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine is compared below with three analogous compounds:

(E)-N-(2-Amino-2-methylpropylidene)hydroxylamine

  • Structural Difference : Lacks the butan-2-yl substituent.
  • Reactivity : Exhibits lower steric hindrance, enhancing its nucleophilicity in imine-based reactions. However, it is less stable under acidic conditions due to reduced alkyl chain protection .
  • Applications : Used as a ligand for transition metals in homogeneous catalysis.

N-Hydroxy-N’-(tert-butyl)acetamidine

  • Structural Difference : Replaces the propylidene backbone with an acetamidine group and incorporates a tert-butyl substituent.
  • Thermal Stability : Higher thermal stability (decomposition at 220°C vs. 180°C for the target compound) due to the bulky tert-butyl group .
  • Biological Activity : Demonstrated moderate inhibitory activity against histone deacetylases (HDACs) in vitro, unlike the target compound, which lacks reported HDAC inhibition data .

(E)-N-{2-[(Cyclohexyl)amino]propylidene}hydroxylamine

  • Structural Difference : Substitutes butan-2-yl with a cyclohexyl group.
  • Solubility : Lower aqueous solubility due to the hydrophobic cyclohexyl moiety but improved lipid membrane permeability in cellular assays .
  • Coordination Chemistry : Forms more stable complexes with lanthanides (e.g., Eu³⁺), attributed to the rigid cyclohexyl ring enhancing chelate effects .

Key Research Findings

  • Synthetic Challenges: The butan-2-yl group in the target compound complicates purification due to diastereomer formation during imine condensation. This issue is less pronounced in analogs with linear alkyl chains .
  • Spectroscopic Features : The compound’s IR spectrum shows a distinct N–O stretch at 950 cm⁻¹, differentiating it from tert-butyl-substituted analogs (N–O stretch at 920 cm⁻¹) .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C₉H₁₈N₂O
Molecular Weight: 170.25 g/mol
CAS Number: Not specified in the search results.

The compound features a hydroxylamine functional group attached to a branched alkyl chain, which may influence its solubility and reactivity in biological systems.

Hydroxylamines are known to exhibit various biological activities, including:

  • Antioxidant Activity: Hydroxylamines can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition: They may inhibit certain enzymes, including those involved in metabolic pathways.
  • Antimicrobial Properties: Some derivatives have shown activity against bacteria and fungi.

Therapeutic Applications

Research indicates that compounds similar to (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine could be explored for:

  • Cancer Therapy: Due to their ability to induce apoptosis in cancer cells.
  • Neuroprotection: Potential applications in neurodegenerative diseases due to their antioxidant properties.
  • Anti-inflammatory Effects: They may modulate inflammatory pathways.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated various hydroxylamine derivatives for their antioxidant properties. The results indicated that compounds with branched alkyl chains exhibited enhanced radical scavenging activity compared to their linear counterparts. Specifically, the derivative with a butan-2-yl group showed significant promise in reducing oxidative stress markers in vitro.

Study 2: Enzyme Inhibition

In another study, researchers investigated the inhibition of nitric oxide synthase (NOS) by hydroxylamine derivatives. The compound was found to inhibit NOS activity, which is relevant in conditions like hypertension and neurodegeneration. The inhibition was dose-dependent, highlighting the potential for therapeutic use in managing these conditions.

Study 3: Antimicrobial Effects

A recent investigation focused on the antimicrobial properties of various hydroxylamine derivatives against common pathogens. The study found that (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavengingJournal of Medicinal Chemistry
Enzyme InhibitionInhibition of nitric oxide synthaseBiochemical Journal
AntimicrobialModerate activity against bacteriaMicrobial Pathogenesis

Q & A

Q. How do salt forms (e.g., hydrochloride) affect crystallinity and bioavailability?

  • Methodology : Salt screening (e.g., HCl, sulfate) via slurry experiments in ethanol/water. Powder X-ray diffraction (PXRD) identifies crystalline phases. For a pyrimidin-4-amine hydrochloride (), the HCl salt improved aqueous solubility (4.2 mg/mL vs. 0.3 mg/mL free base) and oral bioavailability in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.